molecular formula C3H10NO4P B8593401 N-(2-hydroxyethyl)aminomethylphosphonic acid CAS No. 50655-38-4

N-(2-hydroxyethyl)aminomethylphosphonic acid

Cat. No.: B8593401
CAS No.: 50655-38-4
M. Wt: 155.09 g/mol
InChI Key: SCQKIXZMVJQAMS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)aminomethylphosphonic acid is a useful research compound. Its molecular formula is C3H10NO4P and its molecular weight is 155.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

50655-38-4

Molecular Formula

C3H10NO4P

Molecular Weight

155.09 g/mol

IUPAC Name

(2-hydroxyethylamino)methylphosphonic acid

InChI

InChI=1S/C3H10NO4P/c5-2-1-4-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8)

InChI Key

SCQKIXZMVJQAMS-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL Monel autoclave were mixed 4.0 g (22 mmol) of 4-morpholinylmethylphosphonic acid and 26.3 g (330 mmol) of a 50.3% solution of NaOH. The vessel was sealed and heated to 275° C. for four hours. The reaction was cooled to room temperature and the residual pressure generated by the reaction was vented off. The reaction mixture was a white slurry which was diluted with 10 mL of H2O and neutralized with 27.2 mL (330 mmol) of conc. HCl. This solution was concentrated to dryness. The residue was taken up in conc. HCl and the precipitated NaCl was filtered off. The filtrate was concentrated and purified by ion exchange chromatography to yield 1.29 g (34.7%) of N-phosphonomethylglycine, 0.57 g (23%) of aminomethylphosphonic acid, 0.67 g (19.6%) of N-(2-hydroxyethyl)aminomethylphosphonic acid, and 0.46 g (11.6%) of unreacted starting material.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
27.2 mL
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reactant
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10 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of paraformaldehyde (4.0 g, 0.13 mol), ethanolamine (6 mL, 0.097 mol), diisopropylphosphite (17 g, 0.1 mol) and 50 ml of isopropanol was stirred at 120° C. for 16 hours. The solution was concentrated to dryness and 17 ml of 50% NaOH was added. The solution was heated at reflux for 16 h, cooled to room temperature and concentrated under vacuum. Water (100 mL) was added to homogenize the mixture. The reaction was analyzed by 31P NMR in D2O at pH=0.8. N-(2-Hydroxylethyl)aminomethylphosphonic acid was obtained in 33% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dimethylphosphite (36 g, 0.3227 mole) was added dropwise over a period of 1 hour to a stirring solution of paraformaldehyde (9.8 g, 0.32 mole) and ethanolamine (20 g, 0.32 mole) below 20° C. under nitrogen. The solution was heated to 80° C. for 1 hour and then cooled to room temperature. The solution was extracted with 350 ml of benzene as described in the paper. The benzene solution was then passed through a column containing 1 kg of alumina and the column was eluted with 1 liter of benzene. The benzene solution was concentrated under vacuum to dryness and 250 mL of Conc. HCl was added. The solution was heated to 110° C. for 6 hours. Analysis of the reaction mixture by 31P-NMR showed 0% yield of N-(2-hydroxyethyl)aminomethylphosphonic acid. This Example demonstrates that contrary to what is disclosed in the Barsukov et al reference, the process taught in the Barsukov et al reference produces no N-(2-hydroxyethyl)aminomethylphosphonic acid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of paraformaldehyde (4.0 g, 0.122 mole), ethanolamine (12 g, 0.2 mole), triisopropylphosphite (20.9 g, 0.1 mole) and 50 mL of isopropanol was stirred at 90° C. for 16 hours. The isopropanol was removed under vacuum and 50 mL of conc. HCl was added in one portion. The solution was heated at reflux for 6 hours after which time it was assayed by 31P-NMR. N-(2-Hydroxyethyl)aminomethylphosphonic acid was obtained in 78% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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